3'-Demethylnobiletin

Übersicht

Beschreibung

3'-Demethylnobiletin ist ein Derivat von Nobiletin, einem Polymethoxyflavonoid, das in Zitrusfrüchten vorkommt. Diese Verbindung ist bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter Antikrebs-, entzündungshemmende und antioxidative Eigenschaften . Es ist einer der wichtigsten Metaboliten von Nobiletin und wurde auf seine potenziellen therapeutischen Anwendungen untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet typischerweise die Demethylierung von Nobiletin. Dies kann durch verschiedene chemische Reaktionen erreicht werden, darunter die Verwendung von Reagenzien wie Bortribromid (BBr3) oder Aluminiumchlorid (AlCl3) unter kontrollierten Bedingungen . Die Reaktionsbedingungen erfordern häufig wasserfreie Lösungsmittel und niedrige Temperaturen, um Nebenreaktionen zu verhindern und eine hohe Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Extraktion, Reinigung und Kristallisation umfassen, um das Endprodukt zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Demethylnobiletin typically involves the demethylation of nobiletin. This can be achieved through various chemical reactions, including the use of reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

While specific industrial production methods for 3’-Demethylnobiletin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3'-Demethylnobiletin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) erleichtert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile oder Elektrophile unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in saurem oder neutralem Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlor (Cl2) in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Metabolism

3'-DN is one of the major metabolites of nobiletin. Its chemical structure allows it to exhibit significant biological activities, which are attributed to its ability to modulate various signaling pathways in the body. Research has shown that 3'-DN and its related metabolites possess enhanced bioactivity compared to their parent compound, nobiletin.

Anti-Cancer Applications

Numerous studies have demonstrated the anti-cancer potential of 3'-DN:

- Lung Cancer Inhibition : A study investigated the effects of nobiletin and its metabolites, including 3'-DN, on lung tumorigenesis in mice. The results indicated that oral administration of nobiletin significantly reduced tumor volume and cell proliferation in NNK-treated mice. Notably, metabolites M2 (4'-demethylnobiletin) and M3 (3',4'-didemethylnobiletin) exhibited stronger growth inhibition on human non-small cell lung cancer cells than nobiletin itself, highlighting the potential of 3'-DN in cancer therapy .

- Colon Cancer Effects : Research on the biotransformation of 5-demethylnobiletin (5-DN) indicated that its metabolites, including 3'-DN, showed potent inhibitory effects against human colon cancer cells. For instance, cell viability assays revealed that 5-DN metabolites had IC50 values significantly lower than that of 5-DN itself, suggesting a greater efficacy in inhibiting cancer cell growth .

Anti-Inflammatory Properties

3'-DN has been linked to anti-inflammatory actions:

- Mechanisms of Action : Studies have shown that 3'-DN can inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells. It also suppresses the expression of pro-inflammatory markers such as iNOS and COX-2 while enhancing HO-1 gene expression, indicating its potential as an anti-inflammatory agent .

- Skin Health : In a mouse model for dry skin conditions, both nobiletin and its metabolite 4'-demethyl nobiletin were found to alleviate symptoms like scaling and deep wrinkles. This suggests that derivatives like 3'-DN may have applications in dermatological treatments for inflammatory skin conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3'-DN:

- Cerebral Ischemia-Reperfusion Injury : Research indicates that demethylnobiletin can ameliorate injury caused by cerebral ischemia-reperfusion through modulation of the Nrf2/HO-1 signaling pathway. This suggests a protective effect against oxidative stress and apoptosis in neuronal cells .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3’-Demethylnobiletin involves the modulation of various molecular targets and pathways. It has been shown to regulate the activity of proteins such as Src, FAK, and STAT3, which are involved in cell proliferation, apoptosis, and angiogenesis . Additionally, it can activate brown adipocytes and induce thermogenesis through β-adrenergic stimulation.

Vergleich Mit ähnlichen Verbindungen

3'-Demethylnobiletin ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen pharmakologischen Profils und seiner molekularen Struktur einzigartig. Zu ähnlichen Verbindungen gehören:

4'-Demethylnobiletin: Ein weiterer Metabolit von Nobiletin mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten.

3',4'-Didemethylnobiletin: Ein Derivat mit verstärkten Antikrebs-Eigenschaften.

5-Demethylnobiletin: Bekannt für seine entzündungshemmenden und Antikrebs-Wirkungen.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und ihrem therapeutischen Potenzial.

Biologische Aktivität

3'-Demethylnobiletin (M1) is a metabolite of nobiletin, a polymethoxyflavone predominantly found in citrus fruits. Nobiletin and its metabolites have garnered attention for their potential health benefits, particularly in cancer prevention and neuroprotection. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

This compound is formed through the metabolic transformation of nobiletin. Its chemical structure allows it to interact with various biological pathways, contributing to its pharmacological effects. Studies have shown that nobiletin undergoes extensive metabolism in vivo, resulting in several metabolites, including this compound, which are believed to possess distinct biological activities .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In a study involving human non-small cell lung cancer (NSCLC) cells, this compound demonstrated dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis and cell cycle arrest through modulation of key proteins associated with cell growth and death, such as p21 and Bax .

Table 1: IC50 Values of Nobiletin and Its Metabolites in NSCLC Cells

| Compound | H460 IC50 (µM) | H1299 IC50 (µM) |

|---|---|---|

| Nobiletin | 78.44 | 54.33 |

| This compound (M1) | 73.69 | Not significant |

| 4'-Demethylnobiletin (M2) | 25.00 | Not significant |

| 3',4'-Didemethylnobiletin (M3) | 50.00 | Not significant |

The results indicate that while nobiletin itself has notable effects, its metabolites, particularly M2 and M3, exhibit stronger inhibitory actions compared to M1 .

Case Studies

Several case studies have highlighted the therapeutic potential of nobiletin and its metabolites in various health contexts:

- Lung Cancer Prevention : In a murine model treated with a carcinogen, dietary intake of nobiletin significantly reduced lung tumor formation. The metabolites were observed to enhance this effect by promoting apoptotic pathways in cancer cells .

- Neurodegenerative Disease Models : In animal models of stroke and AD, nobiletin administration improved cognitive function and reduced neuronal damage by modulating inflammatory responses . While direct evidence for M1 is sparse, these findings underscore the potential relevance of its biological activity.

Eigenschaften

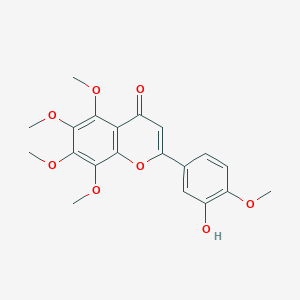

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYZBJXMSDKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150057 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112448-39-2 | |

| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it challenging to differentiate between 3'-Demethylnobiletin and 4'-Demethylnobiletin using standard chromatographic techniques?

A2: Both this compound and 4'-Demethylnobiletin are mono-demethylated forms of nobiletin, differing only in the position of the hydroxyl group on the B-ring of the flavone structure. [] This structural similarity makes their separation challenging using conventional chromatographic methods like normal phase silica gel chromatography or C18 reverse-phase chromatography. []

Q2: What analytical technique proved successful in separating this compound and 4'-Demethylnobiletin?

A3: Supercritical fluid chromatography (SFC) using a chiral packed column successfully separated this compound and 4'-Demethylnobiletin. [] This technique exploits the subtle differences in the chiral properties of these isomers, allowing for their effective separation and identification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.